![molecular formula C25H18N2O B1227361 3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline](/img/structure/B1227361.png)
3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-2-phenylbenzo[g]quinoxaline is a quinoxaline derivative.
Wissenschaftliche Forschungsanwendungen
Viscosity-Sensitive Fluorescent Probes
2-Phenylbenzo[g]quinoxaline derivatives, closely related to 3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline, have been studied for their potential as viscosity-sensitive fluorescent probes. These compounds, including 2-(4-hydroxyphenyl)benzo[g]quinoxaline, show a fluorescence response to viscosity changes, making them useful in detecting and measuring viscosity in various mediums (Wang et al., 2009).
Synthesis for Pharmaceutical Intermediates
3-Substituted octahydrobenzo[g]quinoxalines serve as important intermediates in pharmaceutical development. A practical and large-scale synthesis method for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester has been developed, highlighting the relevance of such compounds in pharmaceutical manufacturing (Bänziger et al., 2000).
Potential Antimicrobial Agents
Quinoxaline derivatives have been synthesized for potential use as antimicrobial agents. For instance, a series of 3-carbonylquinoxalin-2-ol derivatives demonstrated substantial in vitro antimicrobial activity against various bacterial and fungal strains, indicating their potential in antimicrobial drug development (Kumar et al., 2014).
Photoluminescence Applications
5,8-π-Extended quinoxaline derivatives, similar in structure to 3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline, have been synthesized and studied for their photoluminescence properties. These compounds, with various substitutions, exhibit different bandgap energies and are investigated for their potential in luminescence applications (Mancilha et al., 2006).
Synthesis and Pesticidal Activities
Quinoxaline derivatives have been shown to have various pesticidal activities. For example, certain quinoxaline compounds demonstrated broad-spectrum herbicidal and fungicidal activities, and their mode of action as protoporphyrinogen oxidase-inhibiting herbicides was investigated (Liu et al., 2020).
Anticancer Activity
Quinoxaline derivatives have been evaluated for their anticancer activities. Research on isoxazolequinoxaline derivatives, for instance, highlighted their potential as anti-cancer drugs, with studies including molecular dynamics and docking studies to predict their effectiveness (Abad et al., 2021).
Antibacterial Synthesis
The synthesis of novel quinoxaline sulfonamides has demonstrated their antibacterial activity, particularly against Staphylococcus spp. and Escherichia coli. This highlights the potential of quinoxaline derivatives in developing new antibacterial agents (Alavi et al., 2017).
Eigenschaften
Produktname |
3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline |
|---|---|
Molekularformel |
C25H18N2O |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)-2-phenylbenzo[g]quinoxaline |
InChI |
InChI=1S/C25H18N2O/c1-28-23-14-8-7-13-20(23)25-24(17-9-3-2-4-10-17)26-21-15-18-11-5-6-12-19(18)16-22(21)27-25/h2-16H,1H3 |
InChI-Schlüssel |
YIIAGWJDBLVRLW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC=CC=C1C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



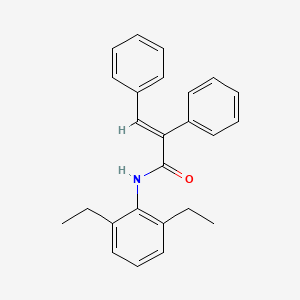
![4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1227280.png)

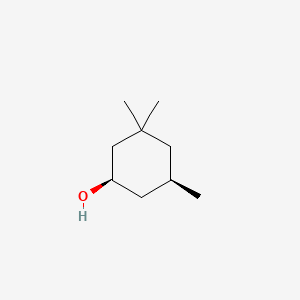
![2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1227287.png)
![2-[[5-[(2-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227291.png)
![2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1227292.png)
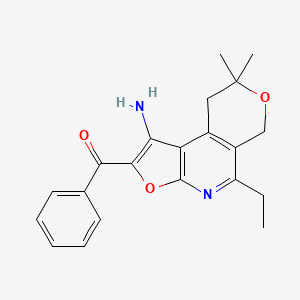
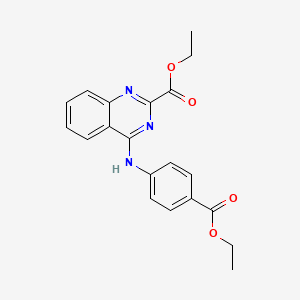
![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)
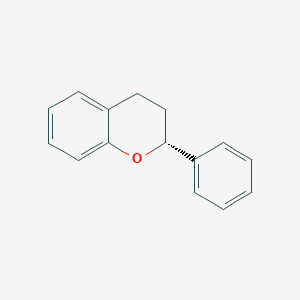
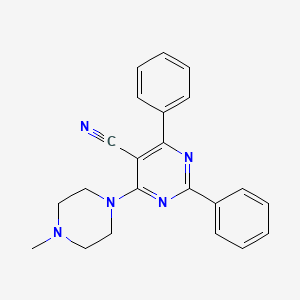
![3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone](/img/structure/B1227300.png)
